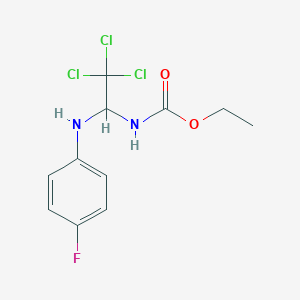
Ethyl 2,2,2-trichloro-1-(4-fluoroanilino)ethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-三氯-1-(4-氟苯胺基)乙基氨基甲酸乙酯是一种合成有机化合物,其独特的化学结构包括三氯甲基、氟苯胺基和氨基甲酸酯。
准备方法
合成路线和反应条件
2,2,2-三氯-1-(4-氟苯胺基)乙基氨基甲酸乙酯的合成通常涉及多个步骤:
中间体生成: 第一步通常涉及在碱性条件下,将 4-氟苯胺与含三氯甲基的试剂(如三氯乙酰氯)反应,生成中间体化合物。
氨基甲酸酯形成: 然后在碱(如三乙胺)存在下,将中间体与氯甲酸乙酯反应,生成最终的氨基甲酸乙酯产物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大,并针对产量和纯度进行了优化。这通常包括使用连续流动反应器和先进的纯化技术,如重结晶和色谱。
化学反应分析
反应类型
2,2,2-三氯-1-(4-氟苯胺基)乙基氨基甲酸乙酯可以进行各种化学反应,包括:
氧化: 该化合物可以使用强氧化剂(如高锰酸钾或三氧化铬)进行氧化,从而生成相应的氧化产物。
还原: 可以使用还原剂(如氢化铝锂或硼氢化钠)进行还原反应,导致三氯甲基的还原。
取代: 亲核取代反应可能发生,特别是在三氯甲基上,使用亲核试剂(如胺或硫醇)。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 干燥醚中的氢化铝锂。
取代: 在碱(如氢氧化钠)存在下,胺等亲核试剂。
主要产物
氧化: 具有改变的官能团的氧化衍生物。
还原: 具有更少氯原子的还原化合物。
取代: 取代产物,其中新的官能团取代氯原子。
科学研究应用
化学
在化学领域,2,2,2-三氯-1-(4-氟苯胺基)乙基氨基甲酸乙酯被用作合成更复杂分子的构建块
生物学
在生物学研究中,该化合物因其与生物分子的潜在相互作用而受到研究。其结构特征使其成为研究酶抑制和蛋白质结合的候选者。
医学
在药物化学中,2,2,2-三氯-1-(4-氟苯胺基)乙基氨基甲酸乙酯因其潜在的药理特性而被探索。研究人员调查其对各种生物靶标的活性,旨在开发新的治疗剂。
工业
在工业领域,该化合物用于开发特种化学品和材料。其反应性和稳定性使其适合在涂料、粘合剂和聚合物中的应用。
作用机理
2,2,2-三氯-1-(4-氟苯胺基)乙基氨基甲酸乙酯的作用机理涉及它与特定分子靶标的相互作用。三氯甲基和氟苯胺基可以与酶和受体相互作用,可能抑制其活性。氨基甲酸酯也可能通过影响其稳定性和溶解度,在调节化合物的生物活性中发挥作用。
作用机制
The mechanism of action of ethyl 2,2,2-trichloro-1-(4-fluoroanilino)ethylcarbamate involves its interaction with specific molecular targets. The trichloromethyl group and fluoroaniline moiety can interact with enzymes and receptors, potentially inhibiting their activity. The carbamate ester may also play a role in modulating the compound’s biological activity by affecting its stability and solubility.
相似化合物的比较
类似化合物
2,2,2-三氯-1-(4-氯苯胺基)乙基氨基甲酸乙酯: 结构类似,但用氯原子代替了氟原子。
2,2,2-三氯-1-(4-溴苯胺基)乙基氨基甲酸乙酯: 结构类似,但用溴原子代替了氟原子。
2,2,2-三氯-1-(4-甲氧基苯胺基)乙基氨基甲酸乙酯: 结构类似,但用甲氧基代替了氟原子。
独特性
2,2,2-三氯-1-(4-氟苯胺基)乙基氨基甲酸乙酯由于存在氟原子而具有独特性,该氟原子可以显着影响其化学反应性和生物活性。氟原子可以增强化合物的稳定性并改变其与生物靶标的相互作用,使其区别于其氯、溴和甲氧基类似物。
属性
分子式 |
C11H12Cl3FN2O2 |
|---|---|
分子量 |
329.6 g/mol |
IUPAC 名称 |
ethyl N-[2,2,2-trichloro-1-(4-fluoroanilino)ethyl]carbamate |
InChI |
InChI=1S/C11H12Cl3FN2O2/c1-2-19-10(18)17-9(11(12,13)14)16-8-5-3-7(15)4-6-8/h3-6,9,16H,2H2,1H3,(H,17,18) |
InChI 键 |
GHIZSQVPGHVOCP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12002425.png)
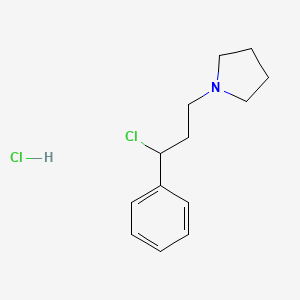

![2-methoxy-6-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B12002441.png)
![Propyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B12002444.png)
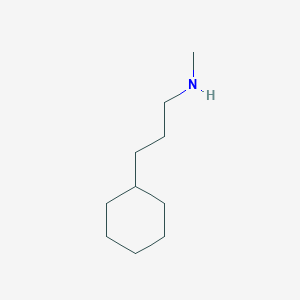
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine](/img/structure/B12002451.png)
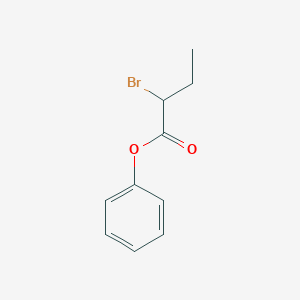

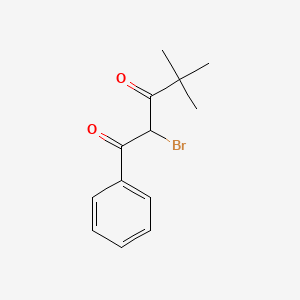
![9-Bromo-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002482.png)
![2-[(3-Methoxy-3-oxopropyl)amino]benzoic acid](/img/structure/B12002484.png)

